N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide
Overview
Description
N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C12H8N2O2S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.03064868 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Antitumor Activity
N-1,3-Thiazol-2-yl-1-benzofuran-2-carboxamide derivatives have shown significant potential in antitumor activity. For instance, a study by Shalai et al. (2019) explored the cytotoxic effects of a thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, on lymphoma cells. This compound exhibited cytotoxicity towards cancerous cells without affecting non-cancerous cells. It was found to alter lipid peroxidation levels and superoxide radicals, suggesting its potential as an antitumor drug (Shalai et al., 2019). Another study by Ostapiuk et al. (2017) synthesized thiazole derivatives with significant antitumor effects. Two compounds in their study showed high ability to inhibit the growth of human tumor cells in vitro, highlighting the promise of 5-arylmetylthiazole derivatives in cancer treatment (Ostapiuk et al., 2017).
2. Antimicrobial Applications
The derivatives of this compound have been studied for their antimicrobial properties. Idrees et al. (2019) synthesized a series of derivatives that showed in-vitro antibacterial activity against pathogenic microorganisms including E. coli, S. aureus, and others. These findings suggest the potential use of these compounds in developing new antibacterial agents (Idrees et al., 2019).
3. Stem Cell Research
A study by Ries et al. (2013) discussed the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, which is used in stem cell research. Thiazovivin improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This compound's synthesis procedure, suitable for large-scale application, underlines its significance in stem cell research and regenerative medicine (Ries et al., 2013).
Mechanism of Action
Future Directions
Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFXPIAZMNJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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